molecular formula C14H11ClO4 B2791551 5-((2-Chlorobenzyl)oxy)-2-hydroxybenzoic acid CAS No. 16094-45-4

5-((2-Chlorobenzyl)oxy)-2-hydroxybenzoic acid

Cat. No.: B2791551
CAS No.: 16094-45-4
M. Wt: 278.69
InChI Key: RCAARCZIILDSSB-UHFFFAOYSA-N
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Description

5-((2-Chlorobenzyl)oxy)-2-hydroxybenzoic acid is a synthetic derivative of salicylic acid, designed for research and development applications. This compound integrates a 2-hydroxybenzoic acid core, a structure known for its diverse biological activities, with a 2-chlorobenzyl ether moiety. This molecular hybridization is a common strategy in medicinal chemistry to create novel entities with potential enhanced or multifunctional properties. The salicylic acid scaffold is a well-documented pharmacophore. Its derivatives are extensively studied for their role in plant systemic acquired resistance and as anti-inflammatory agents in mammals, primarily through the modulation of cyclooxygenase (COX) pathways. The specific introduction of the 2-chlorobenzyl group is intended to alter the molecule's lipophilicity and electronic characteristics, which can significantly influence its bioavailability, target binding affinity, and metabolic stability. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules, such as ester conjugates. Similar phenolic ester conjugates have demonstrated significant fungicidal activity in agricultural research, offering a potential strategy for managing phytopathogenic fungi. Furthermore, its structural features make it a valuable candidate for probing structure-activity relationships (SAR), particularly in studies investigating the effect of lipophilicity (LogP) on biological activity and cellular permeability. This product is provided as a high-purity solid for research purposes. It is intended for use in laboratory investigations only, including in vitro assays and as a building block in synthetic chemistry. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-[(2-chlorophenyl)methoxy]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4/c15-12-4-2-1-3-9(12)8-19-10-5-6-13(16)11(7-10)14(17)18/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAARCZIILDSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=C(C=C2)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Chlorobenzyl)oxy)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

5-((2-Chlorobenzyl)oxy)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

5-((2-Chlorobenzyl)oxy)-2-hydroxybenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, making it useful in developing new compounds with desired properties.

Biology

Research indicates that this compound possesses potential antimicrobial and anti-inflammatory properties. It has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. This inhibition leads to reduced production of pro-inflammatory mediators, making it a candidate for anti-inflammatory therapies.

Medicine

The compound has been explored for its therapeutic potential in drug development. Studies have shown its efficacy in reducing nociceptive responses in animal models, suggesting analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Pharmacokinetics

Pharmacokinetic studies provide insight into the absorption, distribution, metabolism, and excretion (ADME) of the compound:

ParameterValue
Maximum Plasma Concentration0.57 ± 0.02 μg/mL
Time to Maximum Concentration28.9 ± 1.1 min
Total Systemic Exposure66.3 ± 1.0 μg·min/mL
Elimination Half-life39.4 ± 3.9 min

These parameters indicate a moderate absorption profile with a relatively long elimination half-life, suggesting sustained activity over time .

Case Studies and Research Findings

Several studies have highlighted the biological activities and therapeutic potential of this compound:

  • In Vivo Studies: Animal models have demonstrated significant analgesic effects comparable to traditional NSAIDs. For instance, one study showed reduced nociceptive responses in acetic acid-induced writhing tests .
  • Toxicity Profile: Toxicological assessments revealed that this compound exhibited a lower incidence of gastric mucosal damage compared to acetylsalicylic acid (ASA), indicating a potentially safer profile for long-term use .
  • Protein Interaction Studies: Research has shown that structurally related compounds can effectively bind to proteins involved in metabolic pathways, influencing their activity and potentially leading to novel therapeutic applications .

Mechanism of Action

The mechanism of action of 5-((2-Chlorobenzyl)oxy)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxybenzoic acid moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Findings References
5-((2-Chlorobenzyl)oxy)-2-hydroxybenzoic acid 5-(2-chlorobenzyloxy), 2-hydroxy C₁₄H₁₁ClO₄ 62176-32-3 Lipophilic substituent enhances membrane permeability; safety data indicates standard handling precautions .
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid 5-Br, 3-chlorobenzyloxy C₁₄H₁₀BrClO₃ 62176-35-6 Bromine increases molecular weight; positional isomerism (3-Cl vs. 2-Cl) may alter receptor binding .
2-Chloro-5-hydroxybenzoic acid 2-Cl, 5-hydroxy (no benzyloxy) C₇H₅ClO₃ 56961-30-9 Simpler structure; lacks lipophilic group, reducing bioavailability .
5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid 5-dialkylamino group C₁₇H₂₁NO₃ - Amino group enhances solubility; shown to improve heat stress resistance in C. elegans but no lifespan extension .
5-(2-Chloroacetamide)-2-hydroxybenzoic acid 2-hydroxy, 5-chloroacetamide C₉H₈ClNO₄ - Chloroacetamide introduces electrophilic reactivity; potential for covalent binding to biological targets .

Biological Activity

5-((2-Chlorobenzyl)oxy)-2-hydroxybenzoic acid, also known as 2-chloro-5-hydroxybenzoic acid, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, pharmacokinetics, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H12ClO3\text{C}_{14}\text{H}_{12}\text{ClO}_3

This structure includes a chlorobenzyl group attached to a hydroxylated benzoic acid moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. It has been shown to interact with specific molecular targets such as cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

  • COX Inhibition : The compound exhibits selective inhibition of COX-2, leading to reduced production of pro-inflammatory prostaglandins. This mechanism underlies its potential anti-inflammatory and analgesic effects .

Anti-inflammatory and Analgesic Effects

Several studies have highlighted the anti-inflammatory properties of this compound:

  • In Vivo Studies : In animal models, the compound has demonstrated significant analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For instance, it showed reduced nociceptive responses in the acetic acid-induced writhing test .
  • Pharmacokinetics : Research indicates that following administration, the compound reaches maximum plasma concentrations relatively quickly (Tmax ~29 minutes), with an elimination half-life suggesting prolonged action compared to other NSAIDs .
  • Toxicity Profile : Toxicological assessments revealed that this compound exhibited a lower incidence of gastric mucosal damage compared to acetylsalicylic acid (ASA), indicating a potentially safer profile for long-term use .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Analgesic Efficacy : A study conducted on rats demonstrated that doses ranging from 12.5 mg/kg to 200 mg/kg resulted in significant pain relief in both inflammatory and neurogenic pain models. The results indicated a dose-dependent increase in pain threshold, establishing its potential as an effective analgesic .
  • Comparative Study with Other NSAIDs : In comparative analyses with other NSAIDs like ASA and ibuprofen, this compound exhibited superior efficacy in reducing inflammation without the common side effects associated with gastric irritation .

Research Findings Summary Table

Study Focus Findings Reference
Analgesic ActivitySignificant pain relief in rat models
COX-2 InhibitionSelective inhibition leading to reduced inflammation
Antimicrobial EfficacyEffective against S. aureus and E. coli
Toxicity ProfileLower gastric irritation compared to ASA

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-((2-Chlorobenzyl)oxy)-2-hydroxybenzoic acid, and what reaction conditions optimize yield and purity?

  • Methodology : The compound is synthesized via nucleophilic substitution between 5-chloro-2-hydroxybenzoic acid and 2-chlorobenzyl chloride. A base (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C facilitates the reaction. Post-synthesis purification involves recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
  • Optimization : Elevated temperatures (80–100°C) and anhydrous conditions prevent hydrolysis of the benzyl chloride. Stoichiometric excess of 2-chlorobenzyl chloride (1.2–1.5 equiv) improves yield.

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to reference data (e.g., δ 7.4–7.6 ppm for aromatic protons, δ 5.2 ppm for the benzyloxy methylene group) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS should show [M-H]⁻ at m/z 295.03 (calculated for C₁₄H₁₀Cl₂O₃) .
  • X-ray Crystallography : Resolve crystal structure (monoclinic system, P2₁/c space group) for definitive confirmation .

Advanced Research Questions

Q. What strategies are effective in addressing contradictory data regarding the biological activity of this compound derivatives?

  • Methodology :

  • Orthogonal Assays : Validate activity across multiple assays (e.g., enzymatic inhibition, cell viability, and biofilm disruption) .
  • Impurity Profiling : Use HPLC-MS to identify side products (e.g., hydrolyzed or oxidized derivatives) that may skew results .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the 2-chlorobenzyl group with bromo or methoxy substituents) to isolate pharmacophoric motifs .

Q. How can the reaction mechanism of nucleophilic substitution in the synthesis of this compound be investigated using kinetic and spectroscopic methods?

  • Mechanistic Probes :

  • Kinetic Studies : Monitor reaction rate under varying base concentrations (pseudo-first-order kinetics) to determine rate-limiting steps .
  • Isotopic Labeling : Use ¹⁸O-labeled 5-chloro-2-hydroxybenzoic acid to track oxygen attack sites via mass spectrometry .
  • In Situ FTIR/NMR : Detect intermediates (e.g., deprotonated phenoxide ion) and transient species .
    • Computational Modeling : Density Functional Theory (DFT) calculations can model transition states and activation energies .

Q. What experimental design considerations are critical when evaluating the environmental fate of this compound in ecological risk assessments?

  • Environmental Persistence :

  • Abiotic Degradation : Measure hydrolysis rates at pH 5–9 (OECD Guideline 111) and photolysis under UV light .
  • Biotic Degradation : Use soil microcosms to assess microbial breakdown (LC-MS/MS quantification) .
    • Ecotoxicology : Conduct acute/chronic toxicity assays on Daphnia magna (OECD 202) and Danio rerio (OECD 236) to determine LC₅₀ values .

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